Neuropeptide S (Mouse) acetate
Description
Neuropeptide S (Mouse) acetate (NPS) is a 20-amino acid neuropeptide that acts as a potent endogenous agonist for the neuropeptide S receptor (NPSR), with an EC₅₀ of 3 nM . It is structurally distinct from other neuropeptides, such as neuropeptide Y (NPY) or peptide YY (PYY), and plays a critical role in modulating arousal, anxiety, locomotion, feeding behaviors, memory, and drug addiction . NPS is synthesized as a prepropeptide and processed into its active form, which binds to the G protein-coupled NPSR to regulate intracellular calcium mobilization and cAMP signaling . Its unique pharmacological profile has made it a focus in neuroscience research, particularly for understanding neuropsychiatric disorders and addiction mechanisms.
Properties
Molecular Formula |
C95H160N34O29 |
|---|---|
Molecular Weight |
2242.5 g/mol |
IUPAC Name |
acetic acid;(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S,3R)-2-[[(2R)-6-amino-2-[[(2R)-6-amino-2-[[(2R)-2-[[2-[[(2R)-2-[[2-[[(2R)-2-[[2-[[(2R)-4-amino-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C93H156N34O27.C2H4O2/c1-48(2)72(126-71(136)44-109-77(140)64(41-68(99)133)124-83(146)60(30-20-38-108-93(104)105)120-85(148)62(122-76(139)54(97)45-128)39-52-21-8-6-9-22-52)88(151)111-43-70(135)114-65(46-129)78(141)110-42-69(134)112-49(3)74(137)115-55(25-12-15-33-94)80(143)117-57(27-14-17-35-96)84(147)127-73(51(5)131)89(152)125-66(47-130)87(150)123-63(40-53-23-10-7-11-24-53)86(149)119-59(29-19-37-107-92(102)103)81(144)118-58(28-18-36-106-91(100)101)79(142)113-50(4)75(138)116-56(26-13-16-34-95)82(145)121-61(90(153)154)31-32-67(98)132;1-2(3)4/h6-11,21-24,48-51,54-66,72-73,128-131H,12-20,25-47,94-97H2,1-5H3,(H2,98,132)(H2,99,133)(H,109,140)(H,110,141)(H,111,151)(H,112,134)(H,113,142)(H,114,135)(H,115,137)(H,116,138)(H,117,143)(H,118,144)(H,119,149)(H,120,148)(H,121,145)(H,122,139)(H,123,150)(H,124,146)(H,125,152)(H,126,136)(H,127,147)(H,153,154)(H4,100,101,106)(H4,102,103,107)(H4,104,105,108);1H3,(H,3,4)/t49-,50-,51-,54-,55-,56+,57-,58+,59-,60-,61+,62+,63+,64-,65-,66-,72-,73+;/m1./s1 |
InChI Key |
XZPWGSFVOSHARR-MZCIFBPXSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@@H](CCCCN)NC(=O)[C@@H](CCCCN)NC(=O)[C@@H](C)NC(=O)CNC(=O)[C@@H](CO)NC(=O)CNC(=O)[C@@H](C(C)C)NC(=O)CNC(=O)[C@@H](CC(=O)N)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H](CO)N)O.CC(=O)O |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)N.CC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Receptor Specificity
Key Differences :
- Receptor Selectivity : NPS exclusively targets NPSR, whereas NPY binds to six Y receptors (Y1–Y6) with varying affinities . PACAP-38 activates multiple receptors (PAC1/VPAC1/VPAC2), contributing to broader physiological effects .
- Structural Motifs : NPS lacks the conserved PP-fold motif of NPY but shares C-terminal amidation with other RF-amide peptides like RFRP-3 .
Functional and Pharmacological Profiles
Arousal and Anxiety
- NPS : Promotes wakefulness and reduces anxiety in rodent models via NPSR activation in the amygdala and hypothalamus .
- NPY : Exerts anxiolytic effects through Y1 receptor activation but increases anxiety at high doses via Y2 receptors .
- PACAP-38 : Induces stress-related behaviors through PAC1 receptors, contrasting with NPS’s anxiolytic role .
Locomotion and Feeding
- NPS : Enhances locomotor activity and suppresses appetite via hypothalamic NPSR .
- NPY : Stimulates feeding through Y1/Y5 receptors in the arcuate nucleus .
- Neuropeptide SF : Inhibits food intake via NPFF2 receptors, opposing NPY’s orexigenic effects .
Memory and Addiction
- NPS : Facilitates fear extinction and reduces drug-seeking behavior in addiction models .
- PACAP-38 : Impairs memory consolidation via PAC1 receptor signaling .
Mechanisms of Vascular and Gastrointestinal Effects
- NPS: Limited direct vascular effects reported; primary actions are CNS-mediated .
- NPY: Potent vasoconstrictor in gastric and mesenteric arteries via Y1 receptors, synergizing with noradrenaline to reduce mucosal blood flow (e.g., 41% reduction at 0.2 nmol/kg/min) .
- Endothelin-1 : Shares mucosal damaging effects with NPY but acts via endothelin receptors .
Table : Comparative Vascular Responses in Rat Gastric Mucosa
Pharmacokinetics and Therapeutic Potential
Q & A
Q. What is the molecular structure of Neuropeptide S (Mouse) acetate, and how does it influence receptor activation potency?
this compound is a 20-amino acid peptide with the molecular formula C93H156N34O27 and a molecular weight of 2182.47 g/mol. Its potency as a neuropeptide S receptor (NPSR) agonist (EC50 = 3 nM) is attributed to conserved residues like Arg<sup>3</sup> and Asn<sup>4</sup>, which stabilize receptor binding. Structural integrity is critical for maintaining its modulatory effects on arousal and anxiety .
Q. Which behavioral assays are recommended to evaluate this compound’s effects on memory modulation in murine models?
The Morris water maze and fear conditioning tests are standard. For dose-response studies, administer 0.1–1.0 µg intracerebroventricularly (ICV) 15 minutes pre-test. Include control groups using NPSR antagonists (e.g., [tBu-D-Gly<sup>5</sup>]NPS) to isolate receptor-specific effects. Behavioral outcomes should be quantified using automated tracking software to minimize observer bias .
Q. What are the optimal administration routes and dosing regimens for this compound in locomotor activity studies?
Intraperitoneal (IP) injection (0.3–3.0 mg/kg) is suitable for systemic effects, while ICV delivery (0.1–1.0 µg) targets central pathways. Dosing should account for the peptide’s short half-life (~20 minutes in plasma). Use saline-based solvents to prevent aggregation, and validate purity via HPLC (>95%) to ensure reproducibility .
Q. How is this compound stability maintained during experimental workflows?
Store lyophilized powder at -20°C in moisture-free conditions. For in vivo use, reconstitute in sterile acetate buffer (pH 5.0) to prevent degradation. Avoid repeated freeze-thaw cycles; aliquot working solutions and store at -80°C for ≤1 year. Validate bioactivity post-reconstitution using calcium flux assays in NPSR-transfected HEK293 cells .
Advanced Research Questions
Q. How can researchers address contradictory findings on this compound’s dual anxiolytic and hyperarousal effects?
Contradictions arise from dose-dependent NPSR activation. At low doses (0.1 µg ICV), anxiolytic effects dominate in elevated plus maze tests, while higher doses (>1.0 µg) induce hyperlocomotion via noradrenergic pathways. Control for circadian rhythms and use telemetry to monitor real-time arousal states. Cross-validate results with NPSR knockout models .
Q. What structural modifications convert this compound into a receptor antagonist, and how are these applied experimentally?
Substituting L-amino acids at position 5 with D-isomers (e.g., D-Pen<sup>5</sup> or tBu-D-Gly<sup>5</sup>) converts it into a competitive antagonist. [tBu-D-Gly<sup>5</sup>]NPS shows a Ki of 0.8 nM and blocks NPSR-mediated cAMP production. Use these antagonists in pre-treatment protocols (10–30 minutes prior to agonist administration) to dissect NPSR-specific pathways in addiction models .
Q. What methodological considerations are critical for dose-response studies in this compound addiction research?
Employ a crossover design to minimize inter-subject variability. Use conditioned place preference (CPP) with escalating doses (0.3–3.0 mg/kg IP) and integrate microdialysis to measure dopamine release in the nucleus accumbens. Pair behavioral data with qPCR analysis of NPSR expression in reward circuits. Address batch variability via LC-MS/MS validation of peptide purity .
Q. How do species-specific variations in Neuropeptide S affect translational research outcomes?
Mouse NPS (Arg<sup>3</sup>, Asn<sup>4</sup>) has 85% sequence homology with rat NPS but differs from human NPS (Ser<sup>3</sup>, Asp<sup>4</sup>), altering receptor affinity. Cross-species studies require species-matched peptides and receptors. For example, human NPSR transfected into murine models may yield divergent cAMP signaling, necessitating careful interpretation of behavioral data .
Q. What analytical techniques are used to resolve this compound interactions with lipid-rich matrices in pharmacokinetic studies?
Automated solid-phase extraction (SPE) with C18 cartridges removes lipid interference from plasma samples. Quantify peptide levels via UPLC-MS/MS with a lower limit of detection (LLOD) of 0.1 ng/mL. For tissue distribution, use matrix-assisted laser desorption/ionization (MALDI) imaging to map spatial penetration in brain regions .
Q. How can in silico modeling enhance the design of this compound analogs with improved blood-brain barrier (BBB) permeability?
Molecular dynamics simulations predict BBB penetration by analyzing peptide hydrophobicity (LogP > -1.5) and hydrogen bonding (<8 donors). Modify N-terminal residues (e.g., acetylation) to reduce polarity. Validate predictions using in situ brain perfusion in rodents and compare with experimental permeability coefficients (Papp) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
